N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-2-m-tolyloxy-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-2-m-tolyloxy-acetamide: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a piperidine ring substituted with four methyl groups, making it a highly sterically hindered molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-2-m-tolyloxy-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through the cyclization of appropriate precursors, such as 2,2,6,6-tetramethylpiperidine.
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the substituted piperidine with acetic anhydride or other acylating agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-2-m-tolyloxy-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-2-m-tolyloxy-acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-2-m-tolyloxy-acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used in various chemical reactions.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Known for its use as a stabilizer in polymers.
2,2,6,6-Tetramethyl-4-piperidone: Utilized in organic synthesis as a precursor to other compounds.
Uniqueness
N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-2-m-tolyloxy-acetamide stands out due to its unique combination of steric hindrance and functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-13-7-6-8-15(9-13)22-12-16(21)19-14-10-17(2,3)20-18(4,5)11-14/h6-9,14,20H,10-12H2,1-5H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUQNZLXBPPCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727937 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.